3-Cyclohexyl-4-methylthiophene
Overview
Description
3-Cyclohexyl-4-methylthiophene is an organic compound with the molecular formula C11H16S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
3-Cyclohexyl-4-methylthiophene is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The primary targets of this compound are the carbon atoms in organic compounds that participate in the SM cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with the carbon atoms in organic compounds during SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of carbon–carbon bonds during SM cross-coupling reactions . The downstream effects of these reactions include the formation of new organic compounds with carbon–carbon bonds .
Pharmacokinetics
Like other organoboron reagents, it is likely to have a relatively stable and readily prepared profile .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds in organic compounds during SM cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, including those with potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylthiophene can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyclohexylmagnesium bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-Cyclohexyl-4-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
3-Hexylthiophene: Similar in structure but with a hexyl group instead of a cyclohexyl group.
3-Methylthiophene: Lacks the cyclohexyl group, making it less bulky.
4-Methylthiophene: Similar but without the cyclohexyl group at the 3-position.
Uniqueness: 3-Cyclohexyl-4-methylthiophene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These modifications can enhance its stability and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3-cyclohexyl-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNBPEQRHOIIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364027 | |
Record name | 3-cyclohexyl-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163045-78-1 | |
Record name | 3-cyclohexyl-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of PCMT influence its excited state dynamics?
A: The study highlights the significant role of PCMT's conformational disorder in its excited-state behavior. [] Unlike rigid conjugated polymers, PCMT exhibits large differences in inter-ring dihedral angles between its ground and excited states. [] This structural feature facilitates large-amplitude vibrational relaxation upon exciton trapping. Essentially, when PCMT absorbs light and enters an excited state, its structure rearranges, leading to a more planar conformation at the excitation site. This planarization increases conjugation length and impacts the observed spectral features, such as the red-shift in the C=C stretching frequency observed in the femtosecond stimulated Raman spectroscopy (FSRS) measurements. []
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